An In-depth Technical Guide to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical and physical properties of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, a substituted pyrazole of significant interest in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical characteristics, synthetic pathways, reactivity, and potential applications, offering a valuable resource for researchers engaged in drug discovery and the development of novel chemical entities.
Molecular Identity and Physicochemical Properties
1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, with the CAS number 1152707-75-9, is a heterocyclic amine featuring a pyrazole core.[1] The structure is characterized by a methyl group at the N1 position of the pyrazole ring, an isopentyl (3-methylbutyl) group at the C3 position, and an amine group at the C5 position.
Molecular Structure:
Caption: 2D structure of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.
Physicochemical Data Summary:
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known and predicted properties.[1][2]
| Property | Value | Source |
| CAS Number | 1152707-75-9 | American Elements[1] |
| Molecular Formula | C9H17N3 | American Elements[1] |
| Molecular Weight | 167.25 g/mol | Calculated |
| Monoisotopic Mass | 167.142247 Da | Predicted (PubChem)[2] |
| XlogP (predicted) | 2.3 | Predicted (PubChem)[2] |
| Predicted Collision Cross Section ([M+H]+) | 139.9 Ų | Predicted (PubChem)[2] |
The predicted octanol-water partition coefficient (XlogP) of 2.3 suggests that 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine possesses moderate lipophilicity, a key parameter influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with several reliable methods available.[3] The most common and versatile approach involves the condensation of a β-ketonitrile with a hydrazine derivative.
Proposed Synthetic Pathway:
A plausible and efficient synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine can be achieved through the reaction of 5-methyl-3-oxohexanenitrile with methylhydrazine.
Caption: Proposed synthetic route to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.
Experimental Protocol:
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Reaction Setup: To a solution of 5-methyl-3-oxohexanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
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Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.
Causality in Experimental Choices:
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Solvent: Ethanol and acetic acid are commonly used solvents for this type of condensation as they facilitate the dissolution of the reactants and can also act as a catalyst. Acetic acid, in particular, can protonate the carbonyl group, making it more electrophilic and promoting the initial nucleophilic attack by the hydrazine.
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Stoichiometry: A slight excess of methylhydrazine is used to ensure the complete consumption of the limiting β-ketonitrile.
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Temperature: Heating to reflux provides the necessary activation energy for the cyclization and dehydration steps that lead to the formation of the stable pyrazole ring.
Chemical Reactivity and Derivatization
The chemical reactivity of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is primarily dictated by the nucleophilic character of the C5-amino group and the aromatic nature of the pyrazole ring. The amino group can readily participate in a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Key Reactions:
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N-Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.
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N-Alkylation: Reaction with alkyl halides can introduce further substituents on the amino group, leading to secondary or tertiary amines.
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Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[4][5]
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Sulfonamidation: Treatment with sulfonyl chlorides yields sulfonamides, a common functional group in many pharmaceutical agents.[6]
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Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups at the C5 position.
Sources
- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - 3-(3-methylbutyl)-1h-pyrazol-5-amine (C8H15N3) [pubchemlite.lcsb.uni.lu]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
